Cas no 2148302-71-8 (1-Fluorosulfonyloxy-3-phenylbenzene)
1-Fluorosulfonyloxy-3-phenylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluorosulfonyloxy-3-phenylbenzene
- 3-phenylphenyl fluoranesulfonate
- Z3919190929
- Fluorosulfuric acid, [1,1'-biphenyl]-3-yl ester
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- Inchi: 1S/C12H9FO3S/c13-17(14,15)16-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
- InChI Key: YTDRFCSTZIHPPI-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CC=CC(=C1)C1C=CC=CC=1)F
Computed Properties
- Exact Mass: 252.02564348 g/mol
- Monoisotopic Mass: 252.02564348 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 51.8
- Molecular Weight: 252.26
1-Fluorosulfonyloxy-3-phenylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7472652-0.05g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 0.05g |
$262.0 | 2024-05-23 | |
| Enamine | EN300-7472652-0.1g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 0.1g |
$392.0 | 2024-05-23 | |
| Enamine | EN300-7472652-0.25g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 0.25g |
$559.0 | 2024-05-23 | |
| Enamine | EN300-7472652-0.5g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 0.5g |
$879.0 | 2024-05-23 | |
| Enamine | EN300-7472652-1.0g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 1.0g |
$1129.0 | 2024-05-23 | |
| Enamine | EN300-7472652-2.5g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 2.5g |
$2211.0 | 2024-05-23 | |
| Enamine | EN300-7472652-5.0g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 5.0g |
$3273.0 | 2024-05-23 | |
| Enamine | EN300-7472652-10.0g |
3-phenylphenyl fluoranesulfonate |
2148302-71-8 | 95% | 10.0g |
$4852.0 | 2024-05-23 | |
| 1PlusChem | 1P028EOD-50mg |
3-phenylphenylfluoranesulfonate |
2148302-71-8 | 95% | 50mg |
$375.00 | 2023-12-19 | |
| 1PlusChem | 1P028EOD-100mg |
3-phenylphenylfluoranesulfonate |
2148302-71-8 | 95% | 100mg |
$547.00 | 2023-12-19 |
1-Fluorosulfonyloxy-3-phenylbenzene Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-Fluorosulfonyloxy-3-phenylbenzene
1-Fluorosulfonyloxy-3-phenylbenzene: A Comprehensive Overview
The compound with CAS No 2148302-71-8, commonly referred to as 1-Fluorosulfonyloxy-3-phenylbenzene, has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of benzene, featuring a fluorosulfonyl group attached to the oxygen atom at position 1 and a phenyl group at position 3. The fluorosulfonyl group introduces interesting electronic and steric effects, making this compound a valuable tool in various chemical reactions and material sciences.
Recent studies have highlighted the importance of 1-fluorosulfonyloxy-3-phenylbenzene in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of functional polymers and high-performance composites. The fluorosulfonyl group contributes to the compound's reactivity, enabling it to participate in nucleophilic substitutions and other key transformations. These properties make it a promising candidate for applications in electronics, optics, and energy storage systems.
The synthesis of 1-fluorosulfonyloxy-3-phenylbenzene involves a multi-step process that typically begins with the bromination of benzene derivatives followed by substitution reactions to introduce the fluorosulfonyl group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. The use of transition metal catalysts has been particularly effective in achieving high yields and purity levels.
In terms of applications, 1-fluorosulfonyloxy-3-phenylbenzene has shown potential in drug discovery due to its ability to modulate biological pathways. Studies have demonstrated its activity as an inhibitor of certain enzymes involved in disease progression, making it a valuable lead compound for medicinal chemists. Additionally, its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
From an environmental perspective, understanding the behavior of 1-fluorosulfonyloxy-3-phenylbenzene in different ecosystems is crucial for ensuring sustainable practices. Research has focused on its biodegradation pathways and potential toxicity to aquatic life. Preliminary findings suggest that under certain conditions, the compound can undergo rapid hydrolysis, reducing its persistence in the environment.
In conclusion, 1-fluorosulfonyloxy-3-phenylbenzene represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and reactivity continue to drive innovative research, positioning it as a key player in modern materials science and pharmaceutical development.
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